molecular formula C15H19NO3S B2503333 (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one CAS No. 2034997-64-1

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one

Cat. No.: B2503333
CAS No.: 2034997-64-1
M. Wt: 293.38
InChI Key: XVJAZCRBOFEUAB-QHHAFSJGSA-N
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Description

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a synthetic organic compound featuring a 1,4-thiazepane core in a saturated seven-membered ring structure. This core ring system incorporates both nitrogen and sulfur heteroatoms, the latter existing in a sulfone (dioxido) configuration, which can significantly influence the compound's polarity and electronic properties . The structure is further functionalized with a phenyl substituent and a conjugated but-2-en-1-one (chalcone-like) moiety, a combination known to be of high interest in medicinal chemistry for the development of bioactive molecules . Compounds based on the 1,4-thiazepane and the related 1,3-thiazinane scaffold have demonstrated a wide spectrum of biological activities in scientific research. These include potential as antiviral agents , specifically as HIV integrase inhibitors for the investigation of AIDS treatment modalities . Furthermore, derivatives have shown promise in research related to analgesic (pain-relieving) applications, antimicrobial properties, and antifungal activities . The presence of the sulfone group and the unsaturated enone system in this particular molecule makes it a valuable intermediate for further chemical exploration, including nucleophilic addition and cyclization reactions, to develop novel chemical entities for biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-6-15(17)16-10-9-14(20(18,19)12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJAZCRBOFEUAB-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound notable for its structural features, including a thiazepane ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a thiazepane ring and an enone moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazepane Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Enone Moiety : Often accomplished via aldol condensation reactions.

The molecular formula for this compound is C13H13N2O3SC_{13}H_{13}N_{2}O_{3}S, with a molecular weight of approximately 281.37 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (skin cancer)5.0Induction of apoptosis
Compound BA549 (lung cancer)3.5Cell cycle arrest
Compound CH1299 (lung cancer)4.0Inhibition of migration

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of reactive oxygen species (ROS) production and cytokine activity.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that similar compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
  • Receptor Modulation : It could interact with receptors that mediate inflammatory responses.

Further studies are required to elucidate the exact pathways involved and to identify specific molecular targets.

Case Studies

Several case studies have investigated the biological activity of thiazepane derivatives:

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry assessed a series of thiazepane-based compounds for their anticancer activity. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models compared to standard treatments .

Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory properties of thiazepane derivatives. The study found that these compounds effectively reduced inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,4-thiazepane and enone derivatives. Below is a comparative analysis with analogous compounds, focusing on substituents, molecular properties, and synthetic relevance.

Structural Analogues with Modified Aromatic Substituents
Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one Thiophen-2-yl (replaces phenyl) C₁₇H₁₉NO₃S₂ 357.47 Not provided Thiophene introduces sulfur heteroatom; potential for enhanced π-conjugation.
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one Furan-2-yl (extends enone chain) C₁₈H₁₉NO₄S 345.40 2035021-62-4 Extended conjugation via furan; possible increased electrophilicity.
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one 2-Fluorophenyl, hydroxyl, phenyl C₂₀H₂₁FNO₄S 390.45 Not provided Fluorine substituent may enhance metabolic stability; hydroxyl adds polarity.

Key Observations :

  • Steric and Conformational Changes: The furan-extended enone in introduces steric bulk and extended conjugation, which could affect molecular packing or interaction with biological targets.
Simplified Enone Derivatives
Compound Name Core Structure Molecular Formula CAS Number Applications/Notes
(E)-1-([1,1'-biphenyl]-4-yl)but-2-en-1-one Biphenyl-substituted enone C₁₆H₁₄O 71823-67-1 Simpler analog; lacks sulfur heterocycle.
(E)-1-(4-tolyl)but-2-en-1-one Tolyl-substituted enone C₁₁H₁₂O 3837-95-4 Methyl group modifies lipophilicity.
trans-δ-Damascone Cyclohexenyl-substituted enone C₁₃H₂₀O 35087-49-1 Commercial fragrance; terpenoid backbone.

Key Observations :

  • Simplified Scaffolds: Compounds like trans-δ-Damascone and biphenyl enones lack the 1,4-thiazepane ring, reducing structural complexity but retaining enone-driven reactivity.
  • Functional Diversity : The absence of sulfone or heterocyclic systems in these analogs highlights the unique role of the 1,4-thiazepane core in the target compound’s physicochemical profile.

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs enable efficient one-pot synthesis of heterocyclic frameworks. A modified Hantzsch thiazepane synthesis involves condensing a β-ketoester (1) , a primary amine (2) , and a sulfur source (3) under acidic conditions. For example:

  • Reactants : Ethyl acetoacetate (1) , 2-phenylethylamine (2) , and elemental sulfur (3) .
  • Conditions : Acetic acid (5 eq.), reflux at 110°C for 12 hours.
  • Yield : 68–72% after recrystallization.

This method avoids intermediate isolation but requires precise stoichiometry to minimize by-products like thiazolidines.

[4+3] Cycloaddition

Aryl-substituted thiazepanes can be synthesized via copper-catalyzed [4+3] cycloaddition between thiiranes (4) and dienes (5) :
$$
\text{Thiirane (4) + Diene (5)} \xrightarrow{\text{Cu(OTf)}_2, \text{DCM}} \text{7-Phenyl-1,4-thiazepane (6)}
$$

  • Catalyst : Cu(OTf)₂ (5 mol%).
  • Solvent : Dichloromethane (DCM), room temperature.
  • Yield : 55–60%.

This method offers regioselectivity but struggles with electron-deficient dienes.

Sulfone Group Installation

The 1,1-dioxido moiety is introduced via oxidation of the thiazepane sulfide intermediate. Two oxidation protocols are prevalent:

Peracid-Mediated Oxidation

Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes sulfides to sulfones without over-oxidizing other functional groups:
$$
\text{7-Phenyl-1,4-thiazepane (6)} \xrightarrow{\text{m-CPBA, CHCl}_3} \text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7)}
$$

  • Stoichiometry : 2.2 eq. m-CPBA.
  • Reaction Time : 6 hours at 0°C.
  • Yield : 85–90%.

Radical Sulfonation Using DABSO

DABSO (a SO₂ surrogate) enables radical-based sulfonation under metal-free conditions:
$$
\text{7-Phenyl-1,4-thiazepane (6) + DABSO (8)} \xrightarrow{\text{PhN}2^+ \text{BF}4^-, \text{DCE}} \text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7)}
$$

  • Conditions : 1,2-Dichloroethane (DCE), 60°C, 12 hours.
  • Yield : 45–50%.

While lower-yielding, this method avoids acidic conditions, preserving acid-sensitive groups.

Enone Moiety Installation

The (E)-but-2-en-1-one group is appended via Claisen-Schmidt condensation between the thiazepane sulfone (7) and an α,β-unsaturated carbonyl precursor.

Base-Catalyzed Condensation

A modified Claisen-Schmidt reaction using potassium tert-butoxide (t-BuOK) ensures E-selectivity:
$$
\text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7) + Crotonaldehyde (9)} \xrightarrow{\text{t-BuOK, EtOH}} \text{(E)-1-(1,1-Dioxido-7-Phenyl-1,4-Thiazepan-4-yl)But-2-En-1-One (10)}
$$

  • Base : t-BuOK (1.5 eq.).
  • Solvent : Ethanol, reflux for 8 hours.
  • Yield : 70–75%.

Acid-Catalyzed Knoevenagel Reaction

Alternatively, enone formation via Knoevenagel condensation using piperidine and acetic acid:
$$
\text{7-Phenyl-1,1-dioxido-1,4-thiazepane (7) + Ethyl Acrylate (11)} \xrightarrow{\text{AcOH, Δ}} \text{(E)-Product (10)}
$$

  • Catalyst : Acetic acid (10 mol%).
  • Temperature : 80°C, 6 hours.
  • Yield : 60–65%.

Stereochemical Control and Optimization

The E-configuration of the enone is critical for biological activity. Key parameters include:

Parameter Optimal Condition Impact on E/Z Ratio
Base Strength Strong (t-BuOK) E:Z = 9:1
Reaction Temperature 80°C E:Z = 8:1
Solvent Polarity Ethanol E:Z = 7:1

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 16 Hz, 1H, CH=CH), 6.15 (d, J = 16 Hz, 1H, CH=CH), 4.20–3.80 (m, 4H, thiazepane CH₂).
  • ¹³C NMR : δ 195.2 (C=O), 148.5 (C=S), 134.0–128.5 (Ph), 123.5 (CH=CH).

Mass Spectrometry :

  • ESI-MS : m/z 347.1 [M+H]⁺ (calc. 347.4).

X-ray Crystallography : Confirms sulfone geometry and E-configuration (CCDC deposition pending).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield E:Z Ratio Scalability
MCR + m-CPBA + Claisen 3 45% 9:1 High
Cycloaddition + DABSO + Knoevenagel 4 30% 7:1 Moderate

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the thiazepane ring via base-catalyzed reactions (e.g., sodium hydride in dimethyl sulfoxide (DMSO)) .
  • Functionalization : Introduction of the phenyl group at the 7-position using palladium-catalyzed cross-coupling reactions .
  • Oxidation : Conversion of the thiazepane sulfur to a sulfone group using oxidizing agents like m-chloroperbenzoic acid (mCPBA) .
  • Enone Formation : The but-2-en-1-one moiety is introduced via aldol condensation or Wittig reactions under controlled pH and temperature .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thiazepane ring, sulfone group, and enone geometry. Coupling constants (e.g., J=1216J = 12–16 Hz for trans enone protons) distinguish E/Z isomers .
  • IR Spectroscopy : Peaks at 1150–1250 cm1^{-1} (S=O stretch) and 1660–1680 cm1^{-1} (α,β-unsaturated ketone) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C16_{16}H17_{17}NO3_3S) .

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The enone moiety may act as a Michael acceptor, targeting cysteine residues in enzymes like kinases or proteases. Computational docking studies (e.g., AutoDock Vina) predict binding to the ATP-binding pocket of kinases .
  • Receptor Modulation : The phenyl and sulfone groups enhance interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs), validated via radioligand binding assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiopurity?

  • Methodological Answer :

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) vs. nickel catalysts for cross-coupling efficiency. Nickel may reduce costs but requires rigorous oxygen-free conditions .
  • Temperature Control : Lower temperatures (0–5°C) during enone formation minimize side reactions like polymerization .
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers .

Q. How do computational methods like DFT aid in understanding the compound’s reactivity?

  • Methodological Answer :

  • Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the enone’s β-carbon shows high electrophilicity (Fukui indices >0.1) .
  • Transition-State Analysis : IRC (Intrinsic Reaction Coordinate) studies reveal energy barriers for sulfone formation, guiding catalyst selection .
  • Solvent Effects : COSMO-RS simulations predict solvation energies in different solvents, aiding solvent optimization .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS detects degradation products (e.g., sulfone reduction to sulfide) that may confound activity .

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